7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-8-11(14(18)19)16-13-6-7-15-17(12)13/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBVDDQCRABHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=CC=NN32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have a significant impact in medicinal chemistry.
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to interact with their targets through various mechanisms.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to affect various biochemical pathways, leading to their significant impact in medicinal chemistry.
Pharmacokinetics
The molecular weight of this compound is reported to be 26926, which could influence its bioavailability.
Biological Activity
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS No. 61063-09-0) is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenyl substituent. This structural arrangement is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H11N3O3 |
| Molecular Weight | 269.26 g/mol |
| CAS Number | 61063-09-0 |
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific enzymes involved in various biochemical pathways. For instance, they may inhibit kinases such as p38 MAPK, which plays a crucial role in inflammation and cancer progression .
- Antiproliferative Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. The mean growth inhibition percentages were reported as 38.44% and 54.25%, respectively .
Anticancer Properties
This compound has demonstrated notable anticancer properties in various studies:
- Cell Line Studies : The compound has been tested on multiple cancer cell lines, showing significant inhibition of cell growth. For instance, it exhibited an IC50 value of approximately 14 nM against specific cancer targets .
- Mechanistic Insights : The mechanism underlying the anticancer effects includes the induction of apoptosis through modulation of Bcl-2 and Bax gene expressions. These changes suggest that the compound may trigger pro-apoptotic pathways in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has also been explored for its anti-inflammatory properties:
- Cytokine Inhibition : It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models, highlighting its potential utility in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazolo[1,5-a]pyrimidines, including derivatives like this compound:
- Study on Anticancer Activity :
- Study on Enzyme Inhibition :
Scientific Research Applications
Based on the search results, here is information regarding the compound "7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid":
Note: It's important to note that some search results refer to "7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid," which is a different compound with a different CAS number (861407-96-7) than "this compound" (CAS 61063-09-0) . Be careful not to confuse the two.
Chemical Information
Synonyms
Identifiers
Potential Applications
While the search results do not explicitly detail the applications of "this compound", they do provide information that can be used to infer potential applications:
- As a Specialty Chemical: Parchem identifies the compound as a specialty material, suggesting its use in specialized chemical applications .
- Related Compounds: The search results also mention a related compound, "5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid", which is sold by Matrix Scientific and is listed as an irritant . This suggests that pyrazolo[1,5-a]pyrimidine derivatives may have biological activity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The biological and chemical profiles of 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be contextualized by comparing it to related pyrazolo[1,5-a]pyrimidine derivatives. Key structural variations include substituent positions, electronic effects, and functional group modifications. Below is a detailed analysis:
Substituent Position and Electronic Effects
Key Findings :
- Carboxylic acid vs. ester derivatives : The carboxylic acid at position 5 (target compound) enhances aqueous solubility, whereas ester derivatives (e.g., ethyl ester in ) improve lipophilicity, favoring blood-brain barrier penetration.
- Methoxy vs. trifluoromethyl groups : The 4-methoxyphenyl group (electron-donating) stabilizes resonance structures, while trifluoromethyl (electron-withdrawing) increases electrophilicity, impacting binding to biological targets .
Key Findings :
- Carboxamide derivatives (e.g., compounds 10a–c in ) exhibit cytotoxicity, suggesting that the carboxylic acid in the target compound could be modified to carboxamides for therapeutic applications.
- Fluorinated derivatives (e.g., 5a in ) show utility in imaging, highlighting the role of substituents in tuning pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
